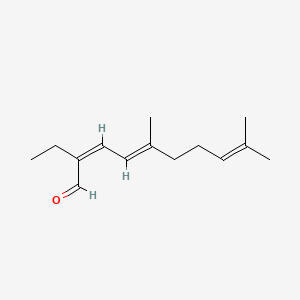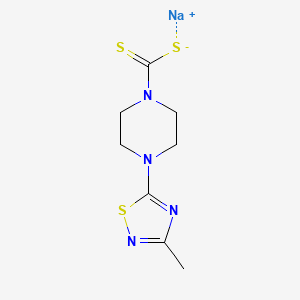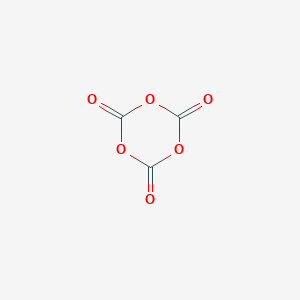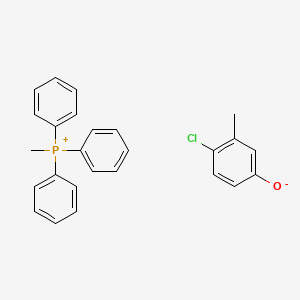
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of 4-chloro-3-methylphenol and methyl(triphenyl)phosphanium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenolate involves the reaction of 3-methylphenol with potassium peroxymonosulfate and ammonium chloride in acetonitrile . The resulting product is then reacted with methyl(triphenyl)phosphanium to form the final compound. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.
化学反应分析
Types of Reactions
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives.
科学研究应用
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
4-chloro-3,5-dimethylphenol: Similar in structure but with an additional methyl group, leading to different reactivity and applications.
4-chloro-2-methylphenol: Differing in the position of the methyl group, which affects its chemical properties and uses.
3-chloro-4-methylphenol: Another positional isomer with distinct chemical behavior.
Uniqueness
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium is unique due to its combination of phenolate and phosphanium functionalities, which confer distinct reactivity and potential applications not observed in its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
94231-03-5 |
|---|---|
分子式 |
C26H24ClOP |
分子量 |
418.9 g/mol |
IUPAC 名称 |
4-chloro-3-methylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C7H7ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-4-6(9)2-3-7(5)8/h2-16H,1H3;2-4,9H,1H3/q+1;/p-1 |
InChI 键 |
SCNPQLWLCQZOFF-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)[O-])Cl.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


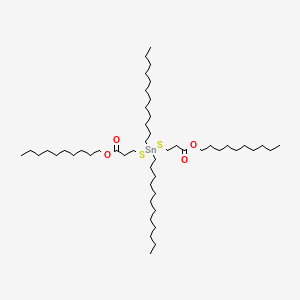

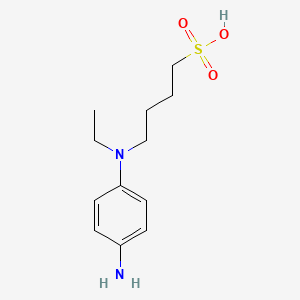
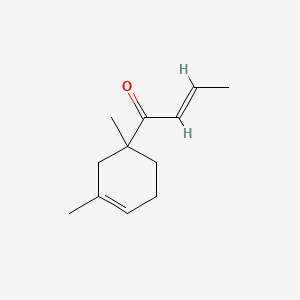

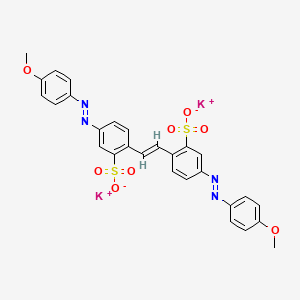
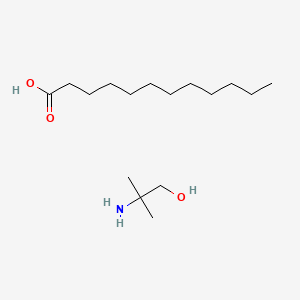
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)

![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)

